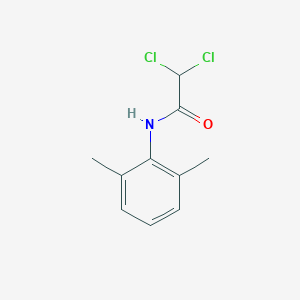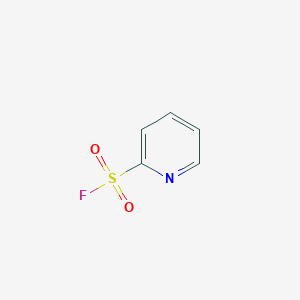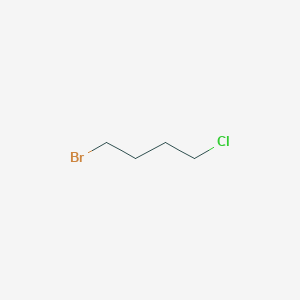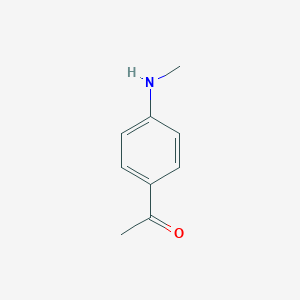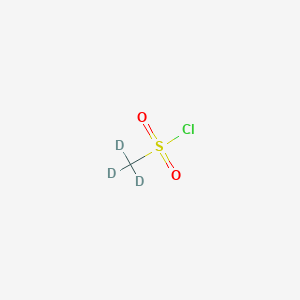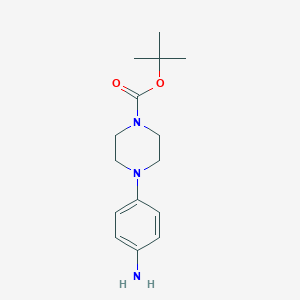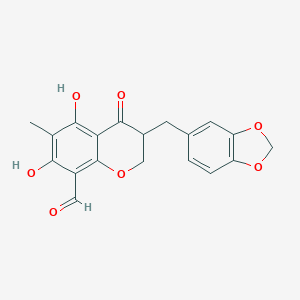
3-(1,3-Benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde
Vue d'ensemble
Description
The compound "3-(1,3-Benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde" is a complex organic molecule that appears to be related to the chromene family, characterized by a 4-oxo-4H-chromene core structure. This compound is likely to have multiple functional groups, including aldehyde, hydroxy, and methoxy groups, which can participate in various chemical reactions and contribute to its physical and chemical properties.
Synthesis Analysis
The synthesis of related heterocyclic carbaldehydes has been achieved through methods such as transient directing group-enabled direct γ-C(sp3)-H arylation of 3-methylheteroarene-2-carbaldehydes . Additionally, water-mediated uncatalyzed synthesis routes have been developed for the synthesis of ylidenenitriles of 4-oxo-(4H)-1-benzopyran-3-carbaldehyde, which could be a precursor or a structurally similar compound to the one . These methods provide efficient and environmentally friendly routes to synthesize complex molecules with high selectivity and yields.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectral methods and X-ray analysis . For instance, the structure of 3-(4-oxochroman-3-ylmethyl)-4H-chromen-4-one, which shares a similar chromene backbone, was elucidated, suggesting that similar analytical techniques could be applied to determine the structure of the compound .
Chemical Reactions Analysis
The chromene core of the compound is known to undergo various chemical transformations. For example, reactions with aldehydes under Lewis acid conditions can lead to novel tricyclic compounds . Acid-catalyzed ring closures and transformations of related carbaldehydes have been reported to yield different types of compounds depending on the reaction conditions . The reactivity of the compound could be explored in similar contexts to understand its potential for forming new structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives can be quite diverse. For instance, some derivatives exhibit luminescence and ionochromic properties, changing color and fluorescence in the presence of metal cations and anions . The compound may also possess such properties, which could be of interest for applications in sensing or materials science. The benzenoid-quinoid tautomerism of azomethines and their structural analogs has been studied, indicating that the compound may exhibit interesting electronic properties .
Applications De Recherche Scientifique
Chemical Transformations and Synthesis
- The compound undergoes chemical transformations in the presence of pentacarbonyliron and HMPA, resulting in complex structures such as 3-(4-oxochroman-3-ylmethyl)-4H-chromen-4-one, highlighting its potential in synthetic organic chemistry (Ambartsumyan et al., 2012).
Structural and Spectral Studies
- The compound, in its variant form as Ethyl 3-(1,3-benzodioxol-5-yl)acrylate, has been structurally characterized, revealing a planar benzodioxolane system and an acrylate unit, providing insights into its geometrical and electronic structure (Zhang et al., 2007).
Luminescence and Optical Properties
- Compounds derived from similar chemical structures exhibit unique spectral luminescence properties, suggesting potential applications in optical materials and sensing technologies (Kozlov et al., 2010).
Crystallography and Molecular Packing
- Structural analysis of similar compounds reveals intricate crystal packing and intermolecular interactions, indicating its importance in crystal engineering and material science (Lo Presti et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-9-16(21)12(6-20)19-15(17(9)22)18(23)11(7-24-19)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-6,11,21-22H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUXTCZWTTUERG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10871974 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B103937.png)
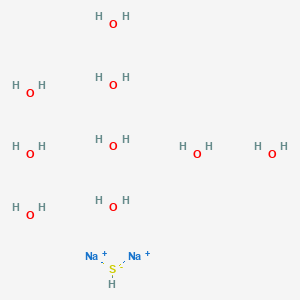
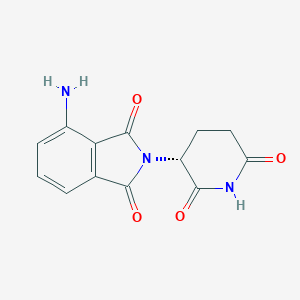
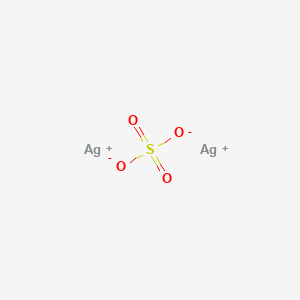
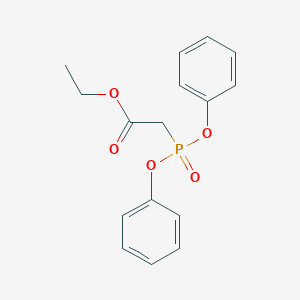
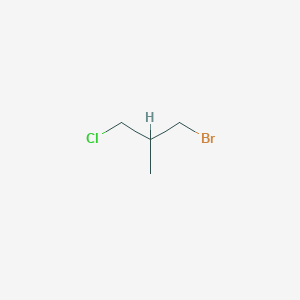
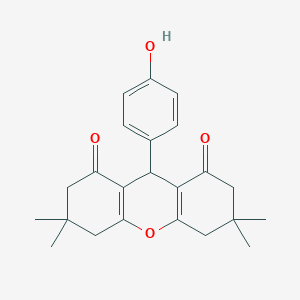
![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)
